molecular formula C26H26O3S B169295 (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid CAS No. 180973-24-4

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid

Cat. No.: B169295
CAS No.: 180973-24-4
M. Wt: 418.5 g/mol
InChI Key: BGUJCVRJDCZLQS-XMZCUOJSSA-N
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Description

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid is a complex organic compound characterized by its unique structural features It contains a hydroxy group, a tritylthio group, and a hept-4-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of functional groups, followed by the introduction of the tritylthio group and the formation of the hept-4-enoic acid backbone. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the hept-4-enoic acid backbone can be reduced to form a saturated compound.

    Substitution: The tritylthio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the double bond can produce a saturated heptanoic acid derivative.

Scientific Research Applications

(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid include:

  • (S,E)-3-(4-methoxybenzyloxy)-7-(tritylthio)hept-4-enoic acid
  • (S,E)-3-Hydroxy-7-(phenylthio)hept-4-enoic acid
  • (S,E)-3-Hydroxy-7-(benzylthio)hept-4-enoic acid

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E,3S)-3-hydroxy-7-tritylsulfanylhept-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O3S/c27-24(20-25(28)29)18-10-11-19-30-26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24,27H,11,19-20H2,(H,28,29)/b18-10+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUJCVRJDCZLQS-XMZCUOJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC=CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC/C=C/[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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